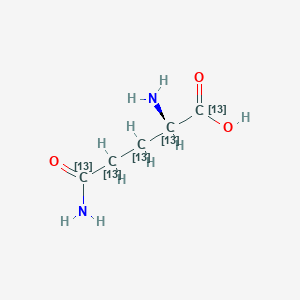L-Glutamine-13C5
CAS No.:
Cat. No.: VC13338601
Molecular Formula: C5H10N2O3
Molecular Weight: 151.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H10N2O3 |
|---|---|
| Molecular Weight | 151.11 g/mol |
| IUPAC Name | (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid |
| Standard InChI | InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
| Standard InChI Key | ZDXPYRJPNDTMRX-WIAREEORSA-N |
| Isomeric SMILES | [13CH2]([13CH2][13C](=O)N)[13C@@H]([13C](=O)O)N |
| SMILES | C(CC(=O)N)C(C(=O)O)N |
| Canonical SMILES | C(CC(=O)N)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
L-Glutamine-¹³C₅ (CAS 184161-19-1) retains the core structure of L-glutamine—a five-carbon amino acid with an amide side chain—but replaces all five carbons in the backbone with ¹³C isotopes. The molecular formula is ¹³C₅H₁₀N₂O₃, yielding an average mass of 151.11 g/mol and a monoisotopic mass of 158.11 Da when deuterium and ¹⁵N substitutions are included . The stereochemistry remains (S)-configured at the α-carbon, ensuring biological compatibility with endogenous glutamine transporters and enzymes .
Table 1: Comparative Properties of L-Glutamine and L-Glutamine-¹³C₅
| Property | L-Glutamine | L-Glutamine-¹³C₅ |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O₃ | ¹³C₅H₁₀N₂O₃ |
| Average Mass (g/mol) | 146.14 | 151.11 |
| Isotopic Purity | N/A | 97–99% ¹³C, 97–99% ¹⁵N |
| Solubility (H₂O) | 31.25 mg/mL | 31.25 mg/mL |
The compound’s solubility in aqueous solutions (31.25 mg/mL at 60°C) matches unlabeled glutamine, facilitating its use in cell culture media and intravenous infusions . Storage at -20°C prevents degradation, ensuring stability for up to six months .
| Supplier | Purity | Price (0.1 g) | Delivery Time |
|---|---|---|---|
| Cymitquímica | 98% | €213–€1,626 | 2–5 weeks |
| Cambridge Isotope Labs | 99% | $1,593 | Immediate |
| GlpBio | ≥95% | $159–$522 | 1–2 weeks |
Applications in Metabolic Tracing
Immunometabolism and T-Cell Activation
In vivo infusion of L-glutamine-¹³C₅ into mice revealed its preferential utilization by CD8⁺ T effector (Teff) cells during Listeria monocytogenes infection. Over 30% of splenic citrate and malate pools were labeled with ¹³C, demonstrating glutamine’s dominance over glucose in fueling the tricarboxylic acid (TCA) cycle . Notably, ¹³C₅-glutamine contributed 40% of aspartate’s carbon skeleton, essential for nucleotide synthesis in proliferating T cells .
Reductive Carboxylation in Cancer Cells
In renal cell carcinomas, L-glutamine-¹³C₅ traced reductive carboxylation—a pathway converting α-ketoglutarate to citrate via isocitrate. This process accounted for >50% of lipogenic acetyl-CoA in hypoxic tumors, highlighting glutamine’s role in supporting biomass synthesis under low-oxygen conditions .
Nitrogen Recycling and Citrulline Synthesis
Despite traditional assumptions, ¹³C₅-glutamine contributes minimally to citrulline synthesis in humans (∼10%) and pigs (3%), as shown by [2H₅]- and [¹⁵N]-tracing . This contrasts with nitrogen tracer studies, underscoring the importance of carbon-specific analyses in disentangling metabolic fates .
Pharmacokinetic and Biochemical Insights
Metabolic Flux Analysis
Infusion studies in mice achieved 40% ¹³C₅ enrichment in blood glutamine within 150 minutes, with subsequent incorporation into TCA intermediates (e.g., α-ketoglutarate, succinate) and amino acids (proline, aspartate) . Glutamine’s carbon backbone contributed 25–30% of hepatic citrate pools, compared to <10% from glucose .
Species-Specific Utilization
Comparative studies across species revealed divergent fluxes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume